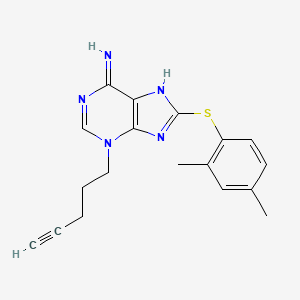

PU-H54

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PU-H54 是一种选择性抑制葡萄糖调节蛋白 94 (Grp94) 的抑制剂,Grp94 是热休克蛋白 90 (Hsp90) 家族的成员。该化合物主要用于科学研究,特别是在乳腺癌研究中。 This compound 是一种基于嘌呤的抑制剂,在破坏关键癌症途径方面显示出巨大潜力 .

科学研究应用

PU-H54 具有广泛的科学研究应用,包括:

癌症研究: this compound 用于研究 Grp94 在癌症(特别是乳腺癌)中的作用。

蛋白质折叠研究: 作为 Grp94 抑制剂,this compound 用于研究该蛋白质在维持内质网蛋白质折叠能力和抑制促凋亡机制中的作用.

作用机制

PU-H54 通过选择性抑制 Grp94(Hsp90 家族的成员)发挥作用。Grp94 参与蛋白质折叠、维持内质网压力和抑制促凋亡机制。 通过抑制 Grp94,this compound 会破坏这些过程,导致几个关键癌症途径的破坏 。 涉及的分子靶标和途径包括未折叠蛋白反应 (UPR) 以及各种 Toll 样受体 (TLR) 和整合素 .

准备方法

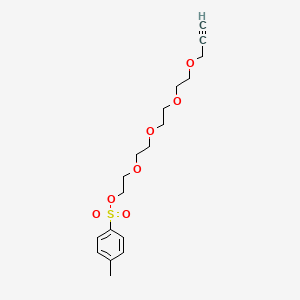

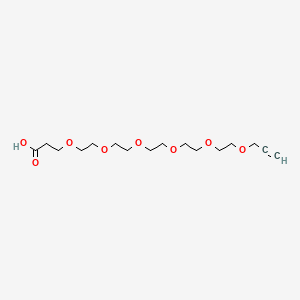

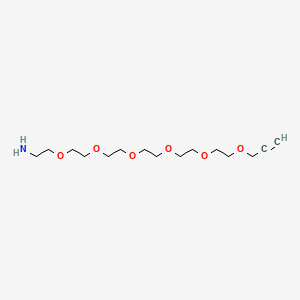

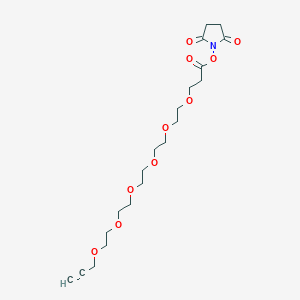

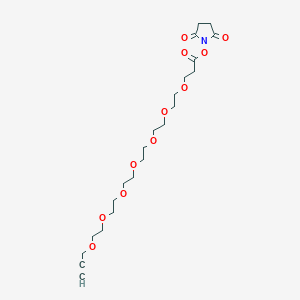

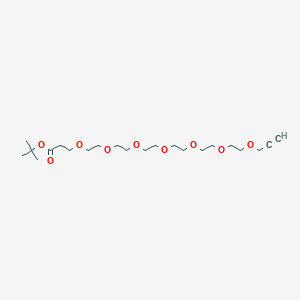

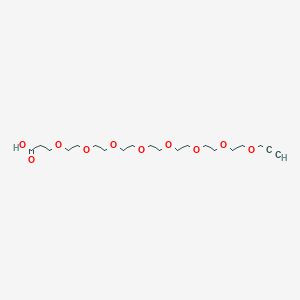

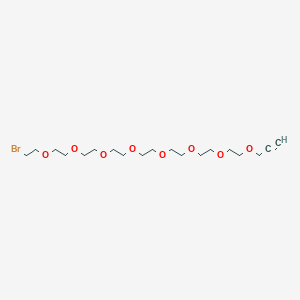

PU-H54 通过一系列化学反应合成,这些反应涉及炔基的掺入。 该基团使 this compound 能够与含有叠氮基的分子发生铜催化的叠氮-炔环加成 (CuAAc) 反应 。合成路线通常包括以下步骤:

嘌呤核心的形成: 嘌呤核心通过一系列涉及适当起始材料缩合的反应合成。

炔基的引入: 炔基通过与适当的含炔试剂反应引入。

纯化: 最终产物使用标准技术(如柱色谱)进行纯化。

化学反应分析

PU-H54 会发生几种类型的化学反应,包括:

铜催化的叠氮-炔环加成 (CuAAc): 该反应涉及 this compound 的炔基与含叠氮的分子反应形成三唑.

氧化和还原:

取代反应: 该化合物可以参与取代反应,特别是涉及嘌呤核心。

这些反应中常用的试剂和条件包括用于 CuAAc 的铜催化剂以及用于氧化和还原反应的各种氧化剂或还原剂。这些反应形成的主要产物通常是 CuAAc 反应中的三唑以及 this compound 的各种氧化或还原形式。

相似化合物的比较

与其他 Hsp90 抑制剂相比,PU-H54 在选择性抑制 Grp94 方面独一无二。类似的化合物包括:

PU-H36: 另一种针对 Grp94 的基于嘌呤的抑制剂,但其化学结构不同,特别是在 8-芳基基团和炔基尾部.

泛 Hsp90 抑制剂: 这些抑制剂靶向 Hsp90 家族的所有成员,包括 Hsp90α、Hsp90β、Grp94 和 Trap-1。

This compound 的独特之处在于它选择性抑制 Grp94,使其成为研究该蛋白质在癌症和其他疾病中的具体作用的宝贵工具。

属性

IUPAC Name |

8-(2,4-dimethylphenyl)sulfanyl-3-pent-4-ynyl-7H-purin-6-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5S/c1-4-5-6-9-23-11-20-16(19)15-17(23)22-18(21-15)24-14-8-7-12(2)10-13(14)3/h1,7-8,10-11,19H,5-6,9H2,2-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYXPUQPGWULJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=NC3=C(N2)C(=N)N=CN3CCCC#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes PU-H54 unique compared to other Hsp90 inhibitors?

A1: this compound distinguishes itself through its selectivity for Grp94, a specific paralog of the Hsp90 chaperone family residing in the endoplasmic reticulum []. This selectivity arises from this compound's ability to bind to a unique allosteric pocket within Grp94, a feature not observed in other Hsp90 paralogs like Hsp90α or Hsp90β []. This distinct binding interaction underpins this compound's potential as a tool to dissect the individual roles of Hsp90 paralogs in cancer development and progression.

Q2: How does the binding of this compound to Grp94 affect cancer cells?

A2: The research demonstrates that this compound's selective inhibition of Grp94 disrupts the chaperone's function in maintaining the stability and function of specific client proteins within the endoplasmic reticulum []. This disruption can trigger cellular stress responses and ultimately lead to cell death, highlighting the potential of Grp94 inhibition as a therapeutic strategy for certain cancers. The study specifically pointed towards enhanced efficacy in certain breast cancer models [].

Q3: What structural insights into the interaction between this compound and its target do we gain from the research?

A3: Crystallographic studies, as referenced in the provided research papers [, ], provide crucial structural information about the binding mode of this compound. These studies detail the specific interactions between this compound and the amino acid residues within the allosteric pocket of Grp94. Such structural data is critical for understanding the molecular basis of this compound's selectivity and can guide the development of next-generation inhibitors with improved potency and specificity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。